molecular formula C14H26N2O3 B7142069 N-cyclohexyl-3-(3-methoxypropoxy)azetidine-1-carboxamide

N-cyclohexyl-3-(3-methoxypropoxy)azetidine-1-carboxamide

Cat. No.: B7142069
M. Wt: 270.37 g/mol
InChI Key: XJPFBKPOMSGZRY-UHFFFAOYSA-N
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Description

N-cyclohexyl-3-(3-methoxypropoxy)azetidine-1-carboxamide is a synthetic organic compound that belongs to the class of azetidines Azetidines are four-membered nitrogen-containing heterocycles known for their ring strain and unique chemical properties

Properties

IUPAC Name

N-cyclohexyl-3-(3-methoxypropoxy)azetidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O3/c1-18-8-5-9-19-13-10-16(11-13)14(17)15-12-6-3-2-4-7-12/h12-13H,2-11H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJPFBKPOMSGZRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCOC1CN(C1)C(=O)NC2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclohexyl-3-(3-methoxypropoxy)azetidine-1-carboxamide typically involves the reaction of cyclohexylamine with 3-(3-methoxypropoxy)azetidine-1-carboxylic acid. The reaction is carried out in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: N-cyclohexyl-3-(3-methoxypropoxy)azetidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the amide can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as alkoxides or amines under basic conditions.

Major Products Formed:

Scientific Research Applications

N-cyclohexyl-3-(3-methoxypropoxy)azetidine-1-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.

    Biology: Investigated for its potential as a bioactive molecule. It may interact with biological targets and exhibit pharmacological properties.

    Medicine: Explored for its potential therapeutic applications, including as an antimicrobial or anticancer agent.

    Industry: Utilized in the development of new materials with specific properties, such as coatings or adhesives.

Mechanism of Action

The mechanism of action of N-cyclohexyl-3-(3-methoxypropoxy)azetidine-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to a biological response. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

  • N-cyclohexyl-3-(3-methoxyphenyl)acrylamide
  • N-cyclohexyl-3-(3-hydroxypropoxy)azetidine-1-carboxamide
  • N-cyclohexyl-3-(3-methoxyphenyl)hydrazinecarbothioamide

Comparison: N-cyclohexyl-3-(3-methoxypropoxy)azetidine-1-carboxamide is unique due to its specific substitution pattern on the azetidine ring. The presence of the methoxypropoxy group imparts distinct chemical and physical properties, such as increased solubility and reactivity. Compared to similar compounds, it may exhibit different biological activities and reactivity profiles, making it valuable for specific applications .

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